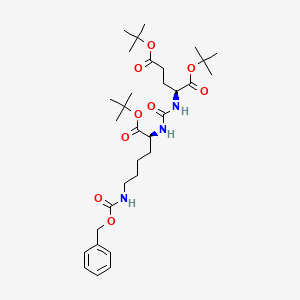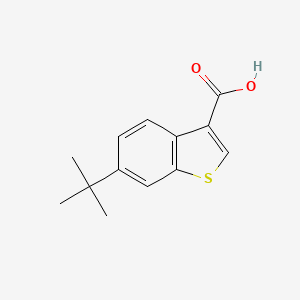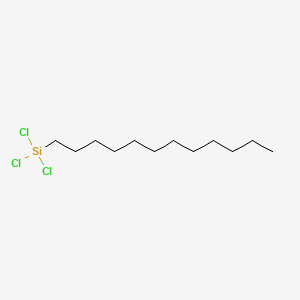
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-methoxyphenyl)methanone
説明
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical stability and reactivity would also be studied .科学的研究の応用
Synthesis and Structural Analyses
- Synthesis Techniques : A method for synthesizing related compounds involves carbonylation and substitution reactions, yielding products confirmed by spectroscopy and mass spectrometry (Sarantou & Varvounis, 2022).
- Structural Investigation : Crystallographic studies have been conducted on similar compounds, providing insights into molecular conformations and interactions, which are crucial for understanding chemical properties (Akkurt et al., 2003).
Pharmacological Applications
- Antimicrobial Activity : Compounds with a methoxy group in their structure, similar to the chemical , have shown significant antimicrobial activity (Kumar et al., 2012).
- Anticancer Potential : Pyrrole derivatives, which share structural similarities with the chemical, have been evaluated as potential anticancer agents. Some of these compounds exhibited promising anticancer activity, highlighting the therapeutic potential of such molecules (Lan et al., 2013).
Miscellaneous Applications
- Corrosion Inhibition : Derivatives of pyrazole, which is structurally similar, have been studied as corrosion inhibitors for metals in acidic environments, demonstrating the diverse industrial applications of such compounds (Yadav et al., 2015).
- Molecular Docking Studies : Certain pyrazoline derivatives, related to the chemical , have been synthesized and evaluated for their binding affinities using molecular docking studies, indicating their potential as bioactive molecules (Radhika et al., 2020).
作用機序
Target of Action
The primary targets of 3-methoxy-4’-(3-pyrrolinomethyl) benzophenone are various proteins, including the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin , and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .
Mode of Action
The compound interacts with its targets by inhibiting their activity. This selective inhibitory activity against various proteins results in changes in the biochemical pathways within the cell .
Biochemical Pathways
The affected pathways include the biosynthesis of prostaglandin and the intracellular signaling mechanism. The inhibition of these pathways by the compound can lead to downstream effects such as the suppression of inflammation and modulation of cell signaling .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of enzyme activity, modulation of cell signaling, and potential antimicrobial and antitumor activities .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-methoxyphenyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase, an enzyme involved in the biosynthesis of prostaglandins . Additionally, it interacts with enzyme kinase, which is crucial for intracellular signaling mechanisms . These interactions suggest that this compound may have potential therapeutic applications in treating inflammatory diseases and disorders related to cell signaling.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in inflammatory responses and cell proliferation . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These cellular effects highlight the potential of this compound as a tool for studying cellular processes and developing new therapeutic strategies.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, to exert its effects. For instance, it inhibits cyclooxygenase by binding to its active site, preventing the conversion of arachidonic acid to prostaglandins . Additionally, it modulates gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions provide insights into how this compound exerts its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and modulating cell signaling pathways . At high doses, it may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes . These dosage effects underscore the importance of determining the optimal dosage for therapeutic applications and understanding the potential risks associated with high doses of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways influence the compound’s bioavailability, efficacy, and potential side effects. Understanding the metabolic pathways of this compound is essential for optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions influence the compound’s localization and bioavailability, affecting its overall efficacy. Understanding the transport and distribution of this compound is crucial for developing effective delivery strategies and optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications influence its localization and activity. For example, this compound may be localized to the nucleus, where it interacts with transcription factors to modulate gene expression . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-22-18-6-4-5-17(13-18)19(21)16-9-7-15(8-10-16)14-20-11-2-3-12-20/h2-10,13H,11-12,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADASJBIVRAZEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643015 | |
| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898763-79-6 | |
| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1359440.png)



![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine](/img/structure/B1359446.png)



![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid](/img/structure/B1359451.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1359452.png)
![3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1359454.png)

